

An In-depth Technical Guide to 6-Methoxypyrazine-2-carboxylic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-Methoxypyrazine-2-carboxylic acid

Cat. No.: B183360

[Get Quote](#)

CAS Number: 24005-61-6

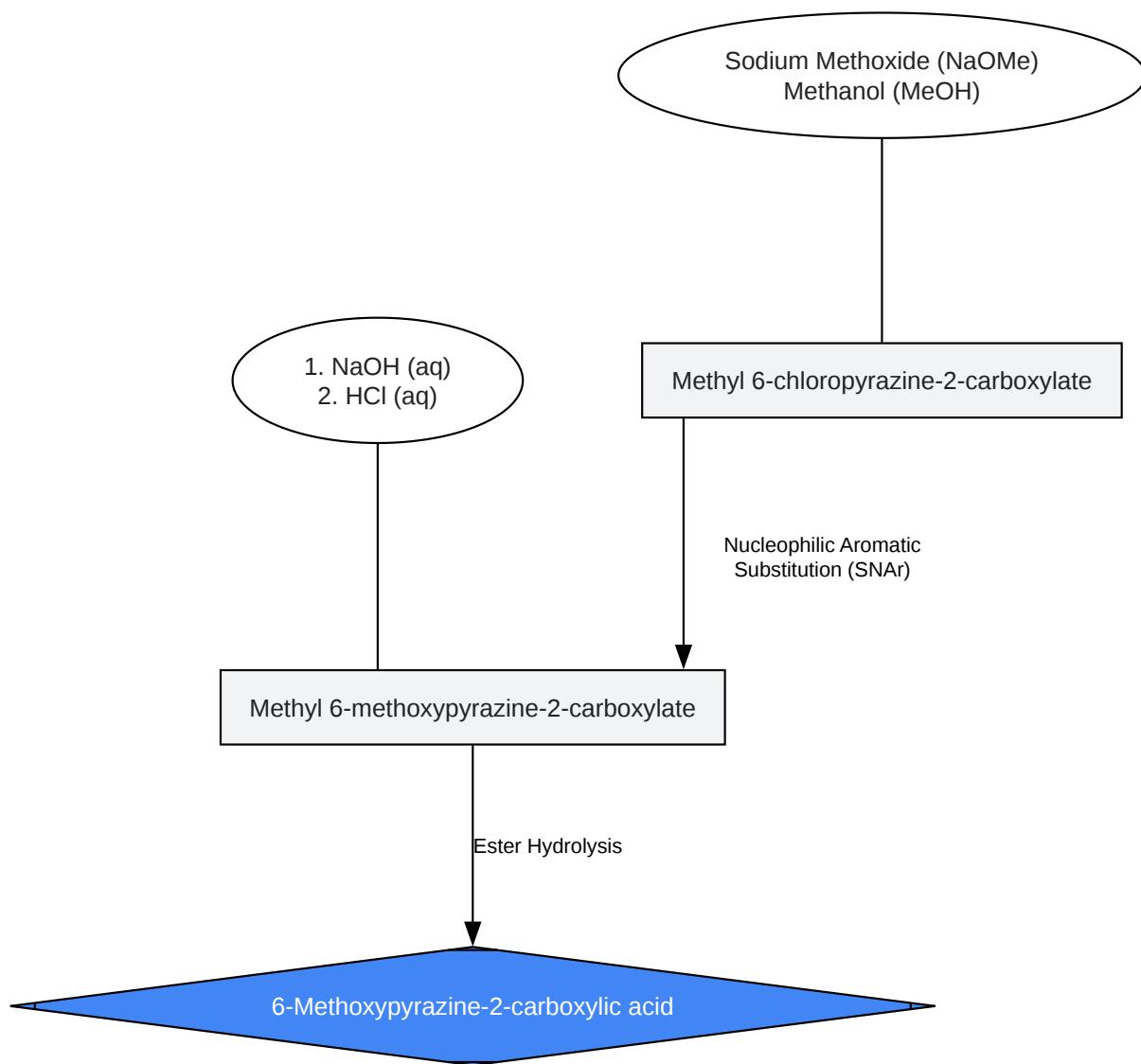
For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methoxypyrazine-2-carboxylic acid is a heterocyclic organic compound belonging to the pyrazine class of molecules. Pyrazine derivatives are of significant interest in medicinal chemistry and drug development due to their wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The incorporation of a methoxy group and a carboxylic acid function on the pyrazine scaffold provides versatile handles for chemical modification and potential interaction with biological targets. This technical guide provides a comprehensive overview of the physicochemical properties, a proposed synthetic route, potential biological applications, and representative experimental protocols relevant to **6-Methoxypyrazine-2-carboxylic acid** for researchers in the field of drug discovery and organic synthesis.

Physicochemical Properties

The fundamental physicochemical properties of **6-Methoxypyrazine-2-carboxylic acid** are summarized in the table below. This data is crucial for its handling, characterization, and application in experimental settings.


Property	Value	Reference(s)
CAS Number	24005-61-6	
Molecular Formula	C ₆ H ₆ N ₂ O ₃	
Molecular Weight	154.12 g/mol	
IUPAC Name	6-methoxypyrazine-2-carboxylic acid	
Melting Point	176-181 °C	
Boiling Point	315.1 ± 37.0 °C at 760 mmHg	
Density	1.4 ± 0.1 g/cm ³	
Purity	≥95% (Commercially available)	
InChI Key	RWGSCFHUIFPLEI-UHFFFAOYSA-N	
SMILES	COC1=NC(=CN=C1)C(O)=O	
Predicted XlogP	0.8	

Synthesis and Purification

A specific, peer-reviewed synthesis protocol for **6-Methoxypyrazine-2-carboxylic acid** is not extensively documented in the literature. However, a highly plausible and efficient synthetic route is the nucleophilic aromatic substitution (S_NAr) on a commercially available chlorinated pyrazine precursor. The electron-deficient nature of the pyrazine ring facilitates the displacement of a halide by a nucleophile like methoxide.

The proposed reaction involves treating methyl 6-chloropyrazine-2-carboxylate with sodium methoxide, followed by hydrolysis of the ester to yield the target carboxylic acid.

Proposed Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: Proposed two-step synthesis of **6-Methoxypyrazine-2-carboxylic acid**.

Experimental Protocol: Proposed Synthesis

Materials:

- Methyl 6-chloropyrazine-2-carboxylate
- Sodium methoxide (NaOMe)
- Anhydrous Methanol (MeOH)
- Sodium hydroxide (NaOH)
- Hydrochloric acid (HCl)
- Diethyl ether
- Ethyl acetate
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄)
- Round-bottom flask, reflux condenser, magnetic stirrer, separation funnel

Procedure:

- Step 1: Methylation (S_nAr Reaction)
 - Dissolve methyl 6-chloropyrazine-2-carboxylate (1.0 eq) in anhydrous methanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
 - Add sodium methoxide (1.2 eq) portion-wise to the stirred solution at room temperature.
 - Heat the reaction mixture to reflux (approx. 65 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
 - Upon completion, cool the mixture to room temperature and neutralize carefully with 1M HCl.
 - Remove the methanol under reduced pressure.
 - Partition the residue between water and ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield crude

methyl 6-methoxypyrazine-2-carboxylate.

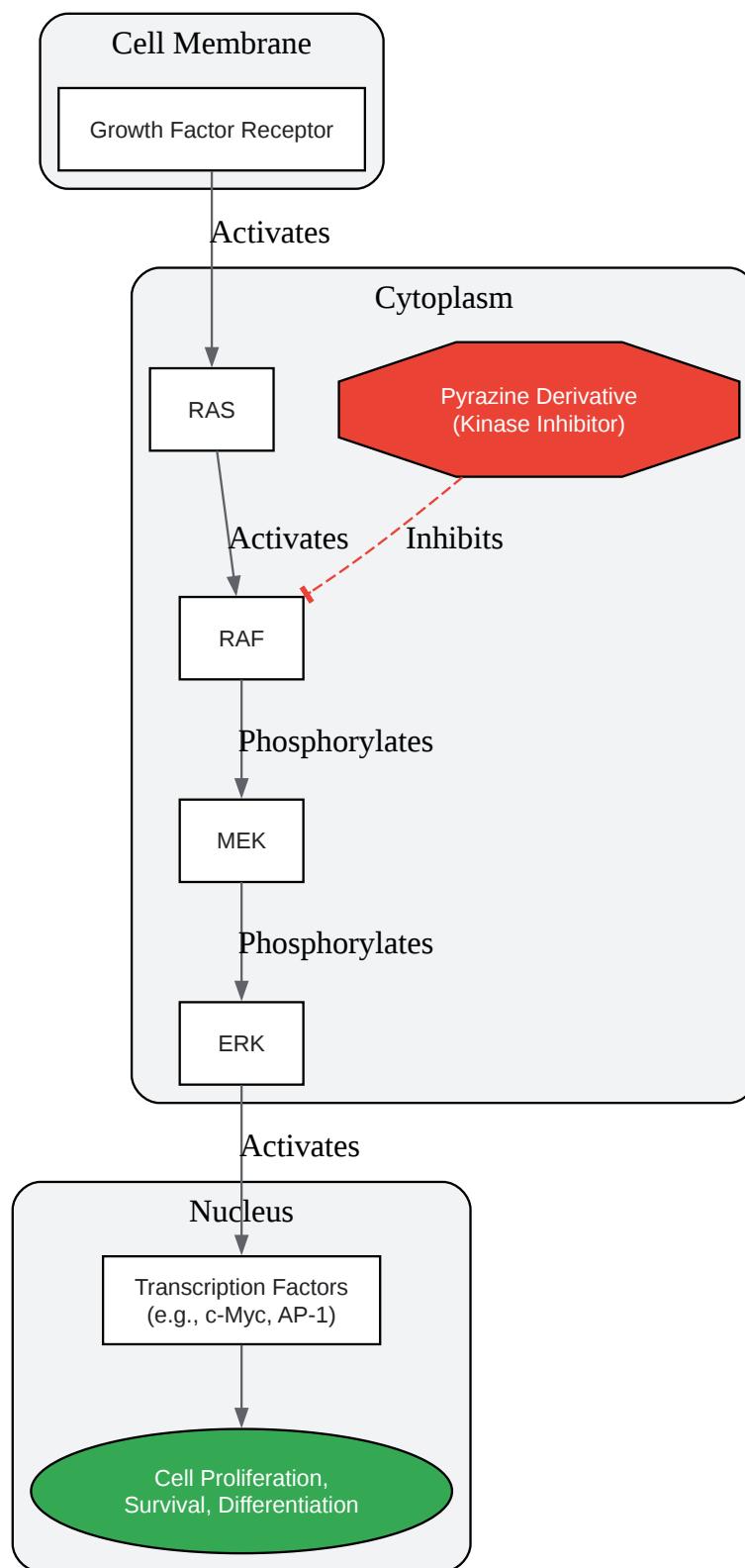
- Step 2: Ester Hydrolysis
 - Dissolve the crude ester from Step 1 in a mixture of methanol and water.
 - Add sodium hydroxide (2.0 eq) and stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the hydrolysis is complete (monitored by TLC).
 - Cool the reaction mixture in an ice bath and acidify to pH ~3-4 using 2M HCl.
 - The product, **6-Methoxypyrazine-2-carboxylic acid**, should precipitate out of the solution.
 - Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to obtain the final product.

Purification:

- The final product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.

Biological Activity and Applications in Drug Development

While specific biological data for **6-Methoxypyrazine-2-carboxylic acid** is limited in public literature, the pyrazine-2-carboxylic acid scaffold is a well-established pharmacophore with a broad range of activities. Derivatives have shown significant potential in several therapeutic areas.


- Antimycobacterial Activity: Pyrazinamide, a primary antituberculosis drug, is a simple amide of pyrazine-2-carboxylic acid. Studies on related series, such as 6-alkylamino-N-phenylpyrazine-2-carboxamides, have demonstrated potent activity against *Mycobacterium tuberculosis*, with efficacy increasing with the length of the alkyl chain. This suggests that the 6-position is a critical site for modification to modulate antimycobacterial potency.

- **Anticancer Activity:** Numerous pyrazine derivatives have been investigated as anticancer agents. Their mechanisms often involve the inhibition of critical cellular signaling pathways, such as protein kinase pathways that are dysregulated in cancer. For instance, 3-aminopyrazine-2-carboxylic acid metal complexes have displayed significant activity against Ehrlich ascites tumor cells.
- **Antimicrobial Activity:** Beyond mycobacteria, various pyrazine derivatives exhibit broad-spectrum antibacterial and antifungal properties.

6-Methoxypyrazine-2-carboxylic acid serves as a valuable building block for creating libraries of more complex derivatives (e.g., amides, esters) for screening in drug discovery programs targeting these and other diseases.

Mechanism of Action: Representative Signaling Pathway

Many heterocyclic compounds, including pyrazine derivatives, exert their anticancer effects by acting as kinase inhibitors. They can compete with ATP for the binding site on the kinase, thereby blocking the downstream signaling cascade that promotes cell proliferation and survival. A representative pathway often targeted is the MAPK/ERK pathway.

[Click to download full resolution via product page](#)

Caption: Representative MAPK/ERK signaling pathway targeted by kinase inhibitors.

Spectroscopic Data

Experimental spectroscopic data for **6-Methoxypyrazine-2-carboxylic acid** is not readily available. The following tables provide predicted data based on the chemical structure and typical values for the functional groups present.

Predicted ^1H and ^{13}C NMR Data

Type	Predicted Chemical Shift (ppm)	Assignment
^1H NMR	~13.0 - 14.0	Carboxylic acid (-COOH)
	~8.6	Pyrazine H (position 5)
	~8.4	Pyrazine H (position 3)
	~4.1	Methoxy (-OCH ₃)
^{13}C NMR	~165	Carboxylic acid (C=O)
	~160	Pyrazine C (position 6, attached to -OCH ₃)
	~145	Pyrazine C (position 2, attached to -COOH)
	~142	Pyrazine C (position 3)
	~138	Pyrazine C (position 5)
	~55	Methoxy (-OCH ₃)

Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
3300 - 2500 (broad)	O-H stretch	Carboxylic Acid
1760 - 1690 (strong)	C=O stretch	Carboxylic Acid
1600 - 1450	C=C and C=N stretch	Aromatic Pyrazine Ring
1320 - 1210	C-O stretch	Carboxylic Acid & Ether
~1250 (asymmetric)	C-O-C stretch	Aryl Ether
~1040 (symmetric)	C-O-C stretch	Aryl Ether

Detailed Experimental Protocols

The following are representative protocols for the biological evaluation of **6-Methoxypyrazine-2-carboxylic acid** and its derivatives.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

- Cancer cell line (e.g., HeLa, MCF-7)
- Complete culture medium (e.g., DMEM with 10% FBS)
- 96-well cell culture plates
- **6-Methoxypyrazine-2-carboxylic acid** (dissolved in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization buffer (e.g., DMSO or acidified isopropanol)

- Microplate reader

Procedure:

- Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 μ L of complete medium. Incubate for 24 hours at 37 °C, 5% CO₂.
- Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 μ L of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.
- Incubation: Incubate the plate for 48-72 hours at 37 °C, 5% CO₂.
- MTT Addition: Add 20 μ L of MTT solution to each well and incubate for another 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
- Solubilization: Carefully remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
- Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
- Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

- Bacterial strain (e.g., *Staphylococcus aureus*, *Escherichia coli*)
- Cation-adjusted Mueller-Hinton Broth (MHB)
- 96-well microtiter plates

- **6-Methoxypyrazine-2-carboxylic acid** (dissolved in DMSO)
- Standardized bacterial inoculum ($\sim 5 \times 10^5$ CFU/mL)
- Positive control antibiotic (e.g., Ciprofloxacin)

Procedure:

- Compound Dilution: Prepare a two-fold serial dilution of the test compound in MHB directly in the 96-well plate. The final volume in each well should be 50 μ L.
- Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and then dilute it to achieve the final target concentration of $\sim 5 \times 10^5$ CFU/mL.
- Inoculation: Add 50 μ L of the standardized bacterial inoculum to each well, bringing the total volume to 100 μ L.
- Controls: Include a positive control (broth with inoculum and a known antibiotic), a negative/sterility control (broth only), and a growth control (broth with inoculum and DMSO vehicle).
- Incubation: Incubate the plate at 37 °C for 18-24 hours.
- MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). This can be assessed visually or by measuring the optical density at 600 nm.
- To cite this document: BenchChem. [An In-depth Technical Guide to 6-Methoxypyrazine-2-carboxylic acid]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b183360#6-methoxypyrazine-2-carboxylic-acid-cas-number-24005-61-6>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com